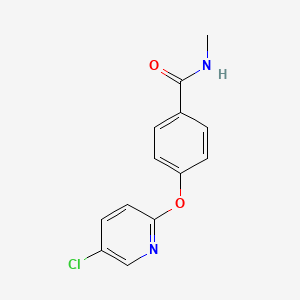
2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide, also known as JNJ-42165279, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of piperidine carboxamides and has been shown to have potential therapeutic applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) (Luongo et al., 2017). This receptor is involved in the modulation of pain and inflammation, and its activation has been shown to have analgesic effects in preclinical models.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide has been shown to have other biochemical and physiological effects. In a study by Jin et al. (2017), the compound was shown to have anti-inflammatory effects in a mouse model of acute lung injury. The authors suggested that the anti-inflammatory effects may be due to the modulation of the α7 nAChR.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide in lab experiments is its specificity for the α7 nAChR. This allows researchers to investigate the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide. One direction is to investigate its potential therapeutic applications in other fields, such as Alzheimer's disease and schizophrenia, where the α7 nAChR has been implicated. Another direction is to investigate the structure-activity relationship of this compound and its analogs, in order to optimize its pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide is a novel compound that has potential therapeutic applications in various fields of research. Its specificity for the α7 nAChR makes it a valuable tool for investigating the role of this receptor in physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide has been described in detail in a scientific paper by Janssen et al. (2016). The synthesis involves the reaction of 2-cyclobutyl-2-hydroxyethylamine with 1-ethyl-2-methylpiperidine-4-carboxylic acid, followed by cyclization with triphosgene to form the desired product. The purity of the compound was confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide has been investigated for its potential therapeutic applications in various fields of research. One of the main areas of interest is in the treatment of neuropathic pain. In a study by Luongo et al. (2017), 2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide was shown to have analgesic effects in a rat model of neuropathic pain. The compound was able to reduce mechanical allodynia and thermal hyperalgesia, indicating its potential as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
2-cyclobutyl-N-(1-ethyl-2-methylpiperidin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-19-11-9-15(12-13(19)2)18-17(21)20-10-5-8-16(20)14-6-4-7-14/h13-16H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWOBFFFWQBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1C)NC(=O)N2CCCC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)






